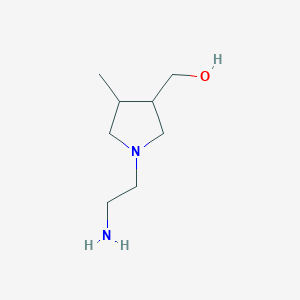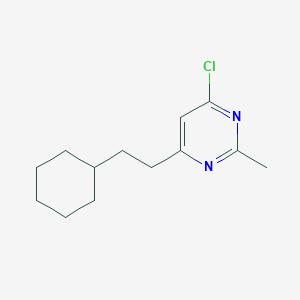
4-Chloro-6-(2-cyclohexylethyl)-2-methylpyrimidine
Overview
Description
4-Chloro-6-(2-cyclohexylethyl)-2-methylpyrimidine (4-Cl-6-C2H5-2-MePy) is a pyrimidine derivative with a chlorine-containing six-membered ring. It is a synthetic compound with a wide range of applications in the scientific research field. It has been used in various biochemical and physiological experiments to study its mechanism of action, biochemical and physiological effects, and advantages and limitations of using it in laboratory experiments.
Scientific Research Applications
Synthesis and Process Research
4,6-Dichloro-2-methylpyrimidine, closely related to 4-Chloro-6-(2-cyclohexylethyl)-2-methylpyrimidine, is a significant intermediate in synthesizing the anticancer drug dasatinib. The synthesis process involves acetamidine hydrochloride and dimethyl malonate, followed by cyclization and chlorination with phosphorus oxychloride under optimal conditions, yielding a substantial product ratio (Guo Lei-ming, 2012).
Pharmaceutical and Explosive Industries
4,6-Dihydroxy-2-methylpyrimidine serves as a crucial precursor in manufacturing high explosives and medicinal products. The synthesis route involves the condensation of acetamidinium chloride and diethyl malonate, optimized through various alcohols, alkoxides, and reaction periods, highlighting the importance of process variables and parameters for an economic production process (R. Patil et al., 2008).
Structural and Crystallography Studies
Several studies have focused on the crystal structure and molecular configurations of compounds related to 4-Chloro-6-(2-cyclohexylethyl)-2-methylpyrimidine. These studies provide valuable insights into the molecular geometries and potential interactions within these compounds, contributing to a deeper understanding of their chemical behavior and potential applications in various fields (J. Hoffman et al., 2009), (Guo et al., 2007), (N. C. Khalib et al., 2015).
properties
IUPAC Name |
4-chloro-6-(2-cyclohexylethyl)-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2/c1-10-15-12(9-13(14)16-10)8-7-11-5-3-2-4-6-11/h9,11H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSQOPDMNTQFQIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)CCC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



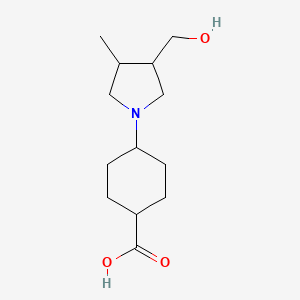




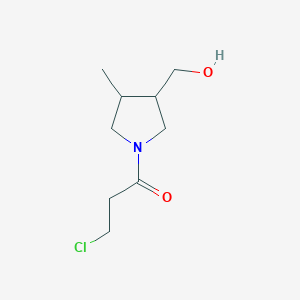
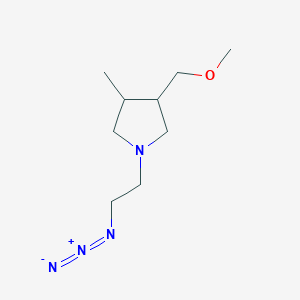
![3-Chloro-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B1481036.png)





